(S)-2-Acetoxy-2-phenylacetic Acid

Catalog No.
S517017
CAS No.
7322-88-5
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Acetoxy-2-phenylacetic Acid

CAS Number

7322-88-5

Product Name

(S)-2-Acetoxy-2-phenylacetic Acid

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

solubility

Soluble in DMSO

Synonyms

Acetylmandelic acid, (+)-; Mandelic acid, acetate, L-; S-Acetylmandelic acid;

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound (S)-2-Acetoxy-2-phenylacetic Acid is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-2-Acetoxy-2-phenylacetic Acid (CAS 7322-88-5), commonly known as (S)-(+)-O-acetylmandelic acid, is a specialized chiral building block, resolving agent, and analytical derivatizing reagent. Structurally, it is an α-hydroxy acid where the benzylic hydroxyl group is protected by an acetyl moiety. This specific functionalization is highly relevant for procurement, as it prevents the competitive side reactions—such as unwanted esterification, oxidation, or self-condensation—that frequently occur with unprotected α-hydroxy acids during complex syntheses [1]. Consequently, industrial buyers prioritize this compound for high-yield enzymatic dynamic kinetic resolutions (DKR), the diastereomeric resolution of complex pharmaceutical bases, and as a reliable chiral derivatizing agent for NMR-based enantiomeric excess (ee) quantification [2].

Substituting (S)-2-Acetoxy-2-phenylacetic acid with its cheaper, unprotected analog, (S)-mandelic acid, routinely leads to process failures in advanced synthetic workflows. In enzymatic acyl transfer reactions or chemical couplings, the free α-hydroxyl group of mandelic acid acts as a competitive nucleophile, triggering self-condensation and complex impurity profiles that drastically reduce the yield of the target chiral product [1]. Furthermore, in analytical applications, unprotected mandelic acid lacks the distinct, isolated 3-proton acetyl singlet required for baseline-resolved NMR integration, forcing analysts to rely on overlapping methine or aromatic signals that introduce unacceptable quantification errors during QA/QC batch release[2]. Finally, in crystallization-based resolutions, the presence of the free hydroxyl group alters the hydrogen-bonding network and eutectic composition, often resulting in diastereomeric salts that cannot be separated without yield-destroying serial recrystallizations [3].

Acyl Donor Performance in Dynamic Kinetic Resolution (DKR) of Amines

In the industrial biocatalytic synthesis of pharmaceutical intermediates like (S)-1-aminoindane, utilizing (S)-2-Acetoxy-2-phenylacetic acid as the acyl donor in a lipase-catalyzed dynamic kinetic resolution (DKR) drives the reaction to near completion. Standard kinetic resolutions without a protected acyl donor are mathematically limited to a 50% theoretical yield. In contrast, the DKR system utilizing this acetylated donor achieves >92% chemical yield and >99% enantiomeric excess (ee) of the target acetylated amine [1]. The acetyl protection ensures irreversible and highly selective acyl transfer without the side-reactions associated with unprotected α-hydroxy acids.

Evidence DimensionChemical Yield and Enantiomeric Excess in DKR
Target Compound Data>92% yield, >99% ee (using (S)-O-acetylmandelic acid)
Comparator Or BaselineStandard kinetic resolution (max 50% theoretical yield)
Quantified Difference>42% absolute increase in theoretical yield while maintaining >99% optical purity.
ConditionsCandida plicata lipase, racemization catalyst KT-02, hydrogen atmosphere, 45-70°C.

Procuring this specific protected acyl donor enables manufacturers to nearly double their yield of optically pure amines in DKR processes, drastically reducing raw material waste and downstream purification costs.

Signal Resolution for NMR Enantiomeric Purity Determination

For determining the enantiomeric excess of chiral alcohols and amines, (S)-2-Acetoxy-2-phenylacetic acid provides clearer analytical data compared to unprotected mandelic acid. The acetyl group provides a sharp, highly distinct 3-proton singlet in the 1H NMR spectrum (typically around δ 2.1–2.2 ppm) [1]. When diastereomers are formed, the anisotropic effect of the phenyl ring causes a baseline-resolved chemical shift difference for these acetyl protons. Unprotected mandelic acid lacks this isolated reporter group, forcing reliance on the methine proton or aromatic multiplets which frequently overlap with the substrate's own signals, leading to integration errors.

Evidence DimensionNMR Signal Integration Clarity
Target Compound DataSharp 3H singlet (acetyl) with baseline resolution between diastereomers.
Comparator Or BaselineUnprotected mandelic acid (relies on 1H methine or complex aromatic multiplets).
Quantified DifferenceProvides a distinct 3-proton reporter signal free from aromatic/aliphatic overlap, eliminating baseline integration ambiguity.
Conditions1H NMR analysis of diastereomeric esters/amides in CDCl3.

Utilizing this compound as an analytical reagent ensures highly reproducible, error-free quantification of ee, which is critical for the QA/QC release of chiral active pharmaceutical ingredients (APIs).

Altered Eutectic Composition for Difficult Chiral Resolutions

In the resolution of complex racemic mixtures, such as 5'-norcarbonucleoside phosphonate precursors (anti-HIV agents), the use of O-acetylmandelic acid enables quantitative diastereomeric separation. The acetylation removes the hydrogen-bond donor ability of the hydroxyl group, fundamentally altering the solubility and eutectic composition of the resulting diastereomers compared to mandelic acid [1]. This structural modification allowed for the isolation of the target enantiomers with >97-99% ee in high yield, whereas traditional resolving agents often fail to provide sufficient solubility differentials, requiring multiple yield-depleting recrystallizations.

Evidence DimensionEnantiomeric Excess post-primary separation
Target Compound Data>97-99% ee achieved in primary separation steps.
Comparator Or BaselineStandard resolving agents (often require multiple recrystallizations to exceed 90% ee).
Quantified DifferenceAchieves >97% optical purity without the yield-depleting serial recrystallizations required by baseline agents.
ConditionsDiastereomeric coupling, crystallization/chromatography, followed by mild cleavage.

Selecting the acetylated form alters the crystallization thermodynamics, saving significant time and solvent costs in the manufacturing of chiral drugs by minimizing recrystallization cycles.

Acyl Donor in Industrial Dynamic Kinetic Resolution (DKR)

Directly leveraging its performance in enzymatic DKR, this compound is an effective acyl donor for the large-scale synthesis of chiral amines like (S)-1-aminoindane (a precursor for Parkinson's disease therapeutics). Its use ensures complete conversion (>92% yield) and high optical purity (>99% ee), making it a critical raw material for cost-effective biocatalytic API manufacturing [1].

Premium Chiral Derivatizing Agent for QA/QC NMR Analysis

Following its clear NMR signal resolution capabilities, (S)-2-Acetoxy-2-phenylacetic acid is highly recommended for analytical laboratories needing to determine the enantiomeric excess of newly synthesized chiral alcohols and amines. The distinct acetyl singlet allows for automated, error-free integration during batch release testing, preventing costly false-pass or false-fail QA results [2].

Resolving Agent for Complex Pharmaceutical Intermediates

Due to its unique eutectic properties and lack of competitive hydrogen-bonding from the protected hydroxyl group, this compound is ideal for resolving sterically hindered or complex racemic bases (e.g., nucleoside analogues). It is specifically chosen in process chemistry when standard agents like tartaric acid or unprotected mandelic acid fail to yield crystalline diastereomers with sufficient solubility differences [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

194.0579

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N6KT18K98

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-acetylmandelic acid

Dates

Last modified: 08-15-2023
1: Watanabe Y, Miyasou T, Hayashi M. Diastereomixture and racemate of myo-inositol derivatives, stronger organogelators than the corresponding homochiral isomers. Org Lett. 2004 May 13;6(10):1547-50. PubMed PMID: 15128232.
2: Mills SJ, Backers K, Erneux C, Potter BV. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Org Biomol Chem. 2003 Oct 21;1(20):3546-56. PubMed PMID: 14599016.
3: Schuster A, Götte C, Bernhardt G, Buschauer A. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001 Jun;13(6):285-93. PubMed PMID: 11370017.
4: Horne G, Potter BV. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Chemistry. 2001 Jan 5;7(1):80-7. PubMed PMID: 11205029.
5: Mills SJ, Potter BV. Synthesis of D- and L-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. J Org Chem. 1996 Dec 13;61(25):8980-8987. PubMed PMID: 11667881.
6: Chen Y, Rosazza JP. Microbial transformation of Ibuprofen by a nocardia species. Appl Environ Microbiol. 1994 Apr;60(4):1292-6. PubMed PMID: 16349237; PubMed Central PMCID: PMC201472.

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